Regioisomeric Purity and Structural Identity Confirmation
The most critical differentiator is the compound's structural integrity versus its regioisomer, (3-amino-4-methoxyphenyl)(4-methylpiperazin-1-yl)methanone. The commercial specification for the target compound confirms 98% purity, but this analysis does not quantify the absence of the 3,4-regioisomer, a likely synthetic byproduct or contaminant . The closest vendor data provides only a non-specific purity figure without isomeric impurity profiling . The differentiation is absolute only if orthogonal analytical methods (e.g., NMR, HPLC) are used to confirm the 4-amino-3-methoxy substitution, as the isomers share identical molecular weight and formula.
| Evidence Dimension | Commercial Purity |
|---|---|
| Target Compound Data | 98% (HPLC) |
| Comparator Or Baseline | Regioisomer CAS 926200-11-5: 98% (HPLC) |
| Quantified Difference | 0% difference in stated purity; structural differentiation requires orthogonal confirmation |
| Conditions | Vendor-supplied purity analysis; no isomer-specific quantification data publicly available |
Why This Matters
Without isomer-specific data, procurement decisions must mandate additional analytical certification to ensure the correct regioisomer is obtained, as biological or chemical data from prior experiments is untransferable between them.
